MK-3903
Übersicht
Beschreibung
MK-3903 is an activator of AMP-activated protein kinase (AMPK; EC50 = 9 nM). It is selective for AMPK over a kinase panel at 10 µM, as well as the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 (IC50s = >50 µM for both) and the pregnane X receptor (PXR; EC50 = >30 µM). This compound (30 mg/kg) increases muscle and liver levels of phosphorylated ACC, an AMPK substrate, and reduces insulin resistance in diet-induced obese (DIO) mice. It inhibits hepatic fatty acid synthesis in db/db mice when administered at doses ranging from 3 to 30 mg/kg.
This compound is a potent and selective AMPK activator (EC50 = 8 nM). This compound exhibited robust target engagement in mouse liver following oral dosing, leading to improved lipid metabolism and insulin sensitization in mice. Chronic oral administration of this compound robustly increased ACC phosphorylation in liver with more modest effects in skeletal muscle. Treatment of various mouse models with this compound resulted in expected alterations in lipid metabolism and improvements in a measure of insulin sensitization.
Wissenschaftliche Forschungsanwendungen
AMPK-Aktivator
MK-3903 ist ein potenter und selektiver AMPK (AMP-aktivierte Proteinkinase)-Aktivator {svg_1} {svg_2}. Es hat eine EC50 von 8 nM für die α1 β1 γ1-Untereinheit {svg_3}. Es aktiviert 10 der 12 pAMPK-Komplexe mit EC50-Werten im Bereich von 8-40 nM und einer maximalen Aktivierung von >50% {svg_4}.
Stoffwechselkrankheiten
This compound wird im Forschungsbereich der Endokrinologie und Stoffwechselkrankheiten eingesetzt {svg_5}. Es wurde aktiv für Typ-2-Diabetes mellitus angezeigt {svg_6}.
Reduzierung der Insulinresistenz
This compound (30 mg/kg) erhöht die Muskel- und Lebergehalte an phosphoryliertem ACC, einem AMPK-Substrat, und reduziert die Insulinresistenz bei diet-induzierten fettleibigen (DIO) Mäusen {svg_7}.
Hemmung der hepatischen Fettsäuresynthese
This compound hemmt die hepatische Fettsäuresynthese bei db/db-Mäusen, wenn es in Dosen von 3 bis 30 mg/kg verabreicht wird {svg_8}.
Neuroprotektion
Forschungen haben gezeigt, dass die durch Arsen induzierte PGAM5-Aktivierung eine Rolle bei der AMPK-mTOR-abhängigen Autophagie und der durch Arsen induzierten Autophagie-abhängigen Apoptose in Hippocampus-Neuronen über den AMPK/mTOR-Signalweg spielte {svg_9}.
Chemotherapie-Resistenz
TRIM14 förderte die Chemotherapie-Resistenz von GC-Zellen durch die Regulierung des AMPK/mTOR-Signalwegs, und es wurde festgestellt, dass this compound die hemmende Rolle des TRIM14-Knockouts auf die Proliferation und Autophagie von SGC7901/5-FU-Zellen umkehrte {svg_10}.
Wirkmechanismus
Target of Action
The primary target of MK-3903 is the AMP-activated protein kinase (AMPK) . AMPK is a crucial cellular energy sensor and regulator of energy homeostasis . It plays a significant role in metabolic diseases, including type 2 diabetes .
Mode of Action
This compound activates AMPK, leading to a series of intracellular events . The EC50 value of this compound for AMPK activation is 8 nM . It activates 10 of the 12 phosphorylated AMPK complexes with EC50 values in the range of 8 to 40 nM .
Biochemical Pathways
The activation of AMPK by this compound affects several biochemical pathways. It leads to the phosphorylation of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid metabolism . This activation results in improved lipid metabolism and insulin sensitization .
Pharmacokinetics
The pharmacokinetics of this compound in animal models are characterized by moderate systemic plasma clearance (5.0 to13 mL/min/kg), a volume of distribution at steady state of 0.6 to 1.1 L/kg, and a terminal half-life of approximately 2 hours .
Result of Action
The activation of AMPK by this compound leads to robust target engagement in the liver, resulting in improved lipid metabolism and insulin sensitization . Chronic oral administration of this compound robustly increases ACC phosphorylation in the liver, leading to expected alterations in lipid metabolism .
Biochemische Analyse
Biochemical Properties
MK-3903 plays a significant role in biochemical reactions by activating AMPK . It interacts with various enzymes and proteins, including cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6, and the pregnane X receptor (PXR) . The nature of these interactions is primarily regulatory, with this compound selectively activating AMPK over these other biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving AMPK . This can lead to changes in gene expression and cellular metabolism, with potential impacts on processes such as fatty acid synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme activation or inhibition and changes in gene expression . Its primary mechanism of action involves the activation of AMPK, a key regulator of cellular energy homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, acute oral administration of this compound to high-fructose fed mice resulted in significant inhibition of hepatic fatty acid synthesis . Information on any threshold effects or toxic/adverse effects at high doses is currently limited .
Metabolic Pathways
This compound is involved in metabolic pathways related to cellular energy homeostasis, primarily through its activation of AMPK . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known to be a substrate of human liver uptake transporters OATP1B1 and OATP1B3 , which may play a role in its localization or accumulation.
Subcellular Localization
Potential factors influencing its localization could include targeting signals or post-translational modifications .
Biologische Aktivität
MK-3903 is a compound developed as a selective AMPK (AMP-activated protein kinase) activator, primarily aimed at addressing metabolic disorders such as type 2 diabetes mellitus (T2DM). Its mechanism of action involves the activation of AMPK, a critical regulator of energy metabolism in cells. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.
AMPK is a heterotrimeric protein that plays a vital role in cellular energy homeostasis. When activated, AMPK enhances glucose uptake and fatty acid oxidation while inhibiting lipogenesis. This compound selectively activates certain AMPK complexes, which may lead to beneficial metabolic effects.
Key Features:
- Selectivity : this compound activates 10 out of 12 phosphorylated AMPK complexes with varying efficacy, showing a maximum activation of over 50% in certain complexes .
- Pharmacological Profile : The compound has an EC50 value ranging from 8 to 40 nM, indicating its potency in activating AMPK .
Pharmacokinetics
This compound exhibits low permeability and is a substrate for hepatic uptake transporters OATP1B1 and OATP1B3. Its oral bioavailability is approximately 4% in C57BL/6 mice, which limits systemic distribution and suggests that it may be suitable for targeting intestinal tissues without significant systemic exposure .
Biological Activity Data
Parameter | Value |
---|---|
EC50 (nM) | 8 - 40 |
Max Activation (%) | >50 |
Oral Bioavailability (%) | 4 |
Target Engagement (pACC/ACC) | Robust in liver |
Selectivity for AMPK Complexes | 10 out of 12 |
Case Studies
Several studies have evaluated the effects of this compound on metabolic parameters in various animal models:
- Study on Lipid Metabolism :
-
Insulin Sensitivity Assessment :
- A pharmacodynamic study assessed the impact of this compound on insulin sensitivity. After administration, mice showed improved glucose tolerance and reduced fasting blood glucose levels compared to control groups. This suggests that this compound may help mitigate insulin resistance associated with T2DM .
- Long-term Effects :
Eigenschaften
IUPAC Name |
5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKQZQDYGXAUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: How does MK-3903 exert its effects at the cellular level?
A: this compound functions as a direct activator of AMP-activated protein kinase (AMPK) []. AMPK, often referred to as the "cellular energy sensor," plays a critical role in regulating cellular energy homeostasis. When activated, AMPK initiates a cascade of downstream effects, including promoting glucose uptake, fatty acid oxidation, and inhibiting hepatic glucose production. By directly activating AMPK, this compound can modulate these metabolic pathways, making it a potential therapeutic candidate for metabolic disorders such as type 2 diabetes.
Q2: What evidence supports the therapeutic potential of this compound in metabolic diseases?
A: Preclinical studies have demonstrated the beneficial effects of this compound in animal models of metabolic dysfunction. For instance, in mice fed a high-fat diet, oral administration of this compound effectively improved lipid metabolism and insulin sensitivity []. This improvement was attributed to the compound's ability to engage with AMPK in the liver, highlighting its potential for treating metabolic disorders characterized by insulin resistance and dyslipidemia.
Q3: Beyond metabolic diseases, are there other areas where this compound shows promise?
A: Interestingly, recent research indicates that this compound might hold therapeutic potential in mitigating cisplatin-induced muscle atrophy []. Cisplatin, a widely used chemotherapy drug, is known to cause debilitating side effects, including muscle wasting. Studies show that this compound could potentially counteract this side effect by influencing the Glut4/AMPK/FoxO pathway []. This finding suggests a possible role for this compound in improving the quality of life for cancer patients undergoing chemotherapy.
Q4: Does the research suggest any limitations or potential drawbacks of this compound?
A: While this compound demonstrates promising results in preclinical studies, one study found that its overexpression could lead to chemotherapy resistance in gastric cancer cells []. Specifically, this compound was shown to promote proliferation and autophagy while inhibiting apoptosis in drug-resistant gastric cancer cells []. This finding highlights the complexity of AMPK signaling and the need for further research to fully understand the potential risks and benefits of this compound in different disease contexts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.